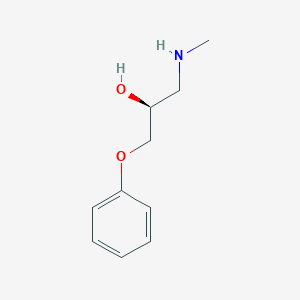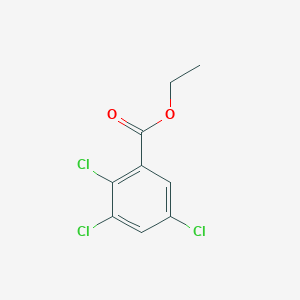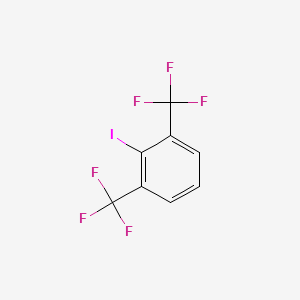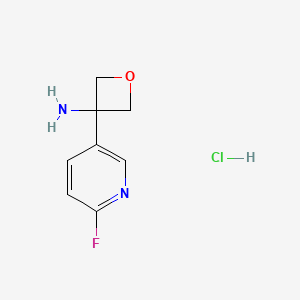
Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This particular compound features a benzyl group attached to the pyrrole ring, along with an ethyl group at the 4-position and a formyl group at the 2-position. The carboxylate group at the 3-position makes it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrrole derivatives.
Reaction Steps: The process involves several steps, including alkylation, formylation, and esterification.
Conditions: The reactions are usually carried out under anhydrous conditions, using strong bases or acids as catalysts, and at controlled temperatures to avoid side reactions.
Industrial Production Methods:
Scale-Up: The synthesis is performed on an industrial scale using reactors that allow precise control of temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Hydroxylated derivatives and alcohols.
Substitution Products: A wide range of substituted pyrroles with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound and its derivatives have been studied for their biological activity. They show potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore the therapeutic potential of pyrrole derivatives. They are being investigated for their use in treating diseases such as cancer, infections, and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a key building block in the chemical industry.
Wirkmechanismus
The mechanism by which Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Indole: A closely related heterocyclic compound with similar biological activities.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Furan: A five-membered ring containing oxygen instead of nitrogen.
Eigenschaften
CAS-Nummer |
835921-00-1 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-2-12-8-16-13(9-17)14(12)15(18)19-10-11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3 |
InChI-Schlüssel |
MTCXUGPNZHSGCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC(=C1C(=O)OCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)

![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
